Cas no 2228080-92-8 ((1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol)

(1R)-1-[(5R)-5-Methyloxolan-2-yl]ethan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (oxolane) ring with a methyl substituent at the 5-position. Its stereochemically defined structure, with both the alcohol and methyl groups in the (R)-configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s rigid oxolane ring enhances stereocontrol in reactions, while the hydroxyl group provides a handle for further functionalization. Its high enantiopurity and stability under standard conditions ensure reproducibility in synthetic workflows. This compound is particularly useful in the preparation of optically active molecules, such as fragrances, agrochemicals, and bioactive compounds requiring precise stereochemistry.
(1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol structure
2228080-92-8 structure
Product Name:(1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol
CAS No:2228080-92-8
MF:C7H14O2
MW:130.184862613678
CID:6164619
PubChem ID:165763002
Update Time:2025-06-07

(1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol
    • EN300-1774730
    • (1R)-1-[(5R)-5-methyloxolan-2-yl]ethan-1-ol
    • 2228080-92-8
    • Inchi: 1S/C7H14O2/c1-5-3-4-7(9-5)6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-,7?/m1/s1
    • InChI Key: ILGOHXFJQHOQRL-CQMSUOBXSA-N
    • SMILES: O1[C@H](C)CCC1[C@@H](C)O

Computed Properties

  • Exact Mass: 130.099379685g/mol
  • Monoisotopic Mass: 130.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.5Ų

(1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol Pricemore >>

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Additional information on (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol

Chemical Profile of (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol (CAS No. 2228080-92-8)

Introducing (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol, a compound with the CAS number 2228080-92-8, which has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, characterized by its unique stereochemistry and structural features, represents a promising candidate for further exploration in drug discovery and synthetic chemistry.

The compound’s name highlights its chiral center at the (1R) configuration and the presence of a 5-methyloxolan-2-yl moiety, which contributes to its distinct chemical properties. The oxaadamantane-like structure embedded within the molecule suggests potential applications in enhancing molecular stability and bioavailability, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. The stereochemistry of (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol makes it a valuable tool in this context. Researchers have been exploring its utility in catalytic processes, particularly in transition metal-catalyzed reactions where enantioselectivity is crucial. The compound’s ability to induce high yields of enantiomerically pure products has been demonstrated in several studies, underscoring its potential as a building block in complex organic syntheses.

Beyond its synthetic applications, the pharmacological properties of (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol have also been investigated. The oxaadamantane core is known for its ability to improve metabolic stability and reduce susceptibility to enzymatic degradation, which are critical factors in drug design. Preliminary studies suggest that this compound may exhibit interesting biological activities, particularly in the realm of central nervous system (CNS) disorders. Its structural motif is reminiscent of several known pharmacophores that interact with neurological targets, hinting at potential therapeutic benefits.

The compound’s solubility profile and interaction with biological systems have also been subjects of interest. The presence of the cyclopentane ring and the methoxy group influences its hydrophobicity and solubility, making it amenable to various formulation strategies. This characteristic is particularly important for drug delivery systems where optimal solubility can enhance bioavailability and therapeutic efficacy.

Advances in computational chemistry have further accelerated the study of (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol. Molecular modeling techniques have been employed to predict its binding affinity to potential biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental efforts, allowing researchers to design more targeted experiments and optimize synthetic routes.

The development of novel synthetic methodologies has also played a key role in the exploration of this compound. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been utilized to construct complex molecular frameworks incorporating the oxaadamantane scaffold. These reactions have enabled the introduction of diverse functional groups while maintaining the desired stereochemical integrity.

In conclusion, (1R)-1-(5R)-5-methyloxolan-2-ylethan-1-ol (CAS No. 2228080-92-8) represents a fascinating molecule with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features and stereochemistry make it a valuable tool for asymmetric synthesis and drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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